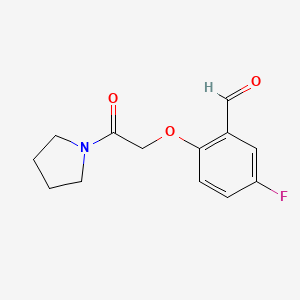

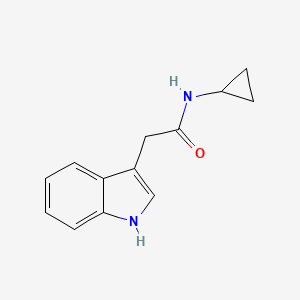

![molecular formula C14H13N3O5S2 B2965548 Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 476465-09-5](/img/structure/B2965548.png)

Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, molecular hybridization of thiouracil nucleus and 1,3-benzodioxole fragment furnished a compound which displayed antimicrobial activity .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,3-benzodioxole ring is a common feature in many bioactive compounds . The 1,3,4-thiadiazole ring is another important feature, often seen in compounds with antimicrobial activity .Aplicaciones Científicas De Investigación

Design and Synthesis of Pharmacological Compounds

A study by Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, for their glutaminase inhibitory activity. This research aimed at improving drug-like properties and identifying potent inhibitors for therapeutic applications, highlighting the compound's role in synthesizing inhibitors targeting P493 human lymphoma B cells both in vitro and in vivo models (Shukla et al., 2012).

Synthesis of Novel Thiofibrates

NiranjanM and ChaluvarajuK (2018) synthesized novel thiofibrates by treating 2-mercapto benzoxazoles with ethyl 2-bromo isobutyrates, showcasing Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate's utility in creating compounds for potential medicinal applications. The synthesized thiofibrates were characterized by spectral studies, establishing their structures and suggesting their potential in pharmacological contexts (NiranjanM & ChaluvarajuK, 2018).

Pharmacological Properties of Derivatives

The cyclization of specific thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives was explored by Maliszewska-Guz et al. (2005). This study utilized Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate as a precursor for synthesizing compounds, investigating their pharmacological properties, including effects on the central nervous system in mice. This research underscores the compound's relevance in generating pharmacologically active derivatives (Maliszewska-Guz et al., 2005).

Antimicrobial and Antifungal Activities

The compound's derivatives have been studied for their antimicrobial and antifungal activities. Sych et al. (2019) synthesized derivatives and evaluated their efficacy against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, identifying compounds with high antimicrobial activity. This suggests the potential of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate derivatives in antimicrobial and antifungal applications (Sych et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Propiedades

IUPAC Name |

ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S2/c1-2-20-11(18)6-23-14-17-16-13(24-14)15-12(19)8-3-4-9-10(5-8)22-7-21-9/h3-5H,2,6-7H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSPONXKDVXMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

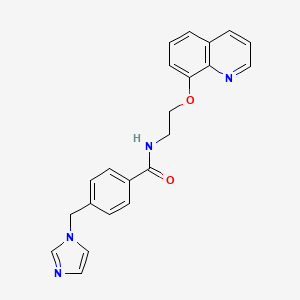

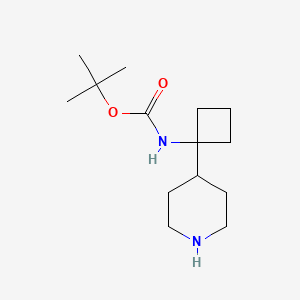

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)

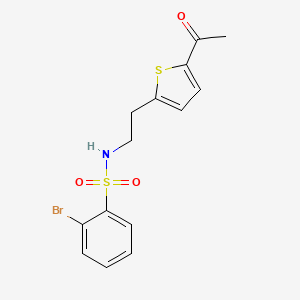

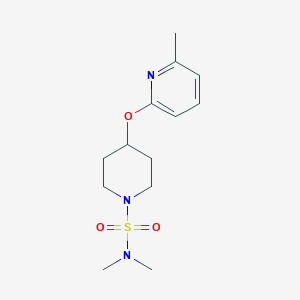

![2-(4-Chlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2965470.png)

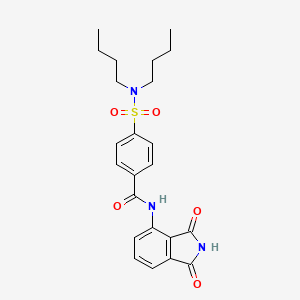

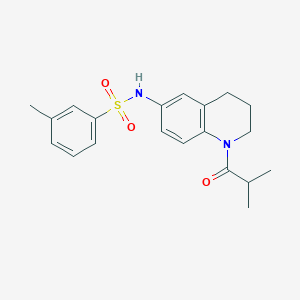

![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)